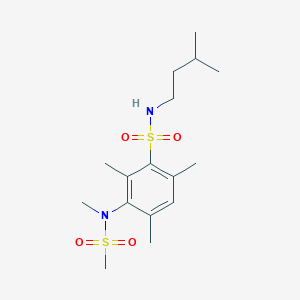

N-isopentyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

2,4,6-trimethyl-N-(3-methylbutyl)-3-[methyl(methylsulfonyl)amino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4S2/c1-11(2)8-9-17-24(21,22)16-13(4)10-12(3)15(14(16)5)18(6)23(7,19)20/h10-11,17H,8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHHBBYOXBWPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NCCC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-isopentyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring structure, followed by the introduction of the isopentyl, trimethyl, and sulfonamide groups. Common synthetic routes may include:

Friedel-Crafts Alkylation: Introduction of the isopentyl and trimethyl groups onto the benzene ring.

Sulfonation: Addition of the sulfonamide group using sulfonyl chloride and a suitable amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-isopentyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Aplicaciones Científicas De Investigación

N-isopentyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-isopentyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related sulfonamide derivatives:

Key Comparative Insights

The N-methylmethylsulfonamido group at position 3 introduces steric bulk, which could hinder binding to enzymes like cyclooxygenase (COX) compared to smaller substituents in anti-inflammatory analogs (e.g., Compound B) .

Antimicrobial Efficacy :

- Chlorobenzoyl-indole derivatives (Compounds 11, 18) exhibit potent antimicrobial activity due to electron-withdrawing chloro groups enhancing target interaction. The target compound lacks such groups, suggesting it may prioritize different mechanisms .

Anti-inflammatory Potential: Quinazolinone-containing analogs (Compound B) show COX-2 inhibition via docking studies. The target compound’s sulfonamido group may similarly modulate inflammatory pathways but requires validation .

Crystallinity and Stability :

- ’s 5-methylisoxazole derivative displays high crystallinity due to planar sulfonamide cores, a feature shared with the target compound. This may favor stability in formulation .

Research Findings and Gaps

- Computational Predictions : Molecular docking studies for analogs (e.g., Compound B) suggest sulfonamide derivatives interact with COX-2 via hydrogen bonding and π-π stacking. The target compound’s isopentyl group may disrupt these interactions, necessitating structural optimization .

- Cytotoxicity Concerns : Antimicrobial analogs (Compounds 11, 18) show moderate cytotoxicity (IC₅₀: 20–25 µM). The target compound’s substituents may mitigate this issue, but in vitro assays are required .

- Synthetic Feasibility : The synthesis of N-isopentyl derivatives is more complex than pyrimidine or isoxazole analogs due to steric challenges during sulfonamide formation .

Actividad Biológica

N-isopentyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is a sulfonamide compound with potential biological activities that merit detailed investigation. This article explores its biological activity, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : 376.5 g/mol

- CAS Number : 923194-82-5

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide moiety can engage in hydrogen bonding with active sites on proteins, while the aromatic and alkyl groups enhance hydrophobic interactions. This structural configuration allows the compound to modulate enzyme activity and receptor functions effectively.

Biological Activity Overview

Research indicates that N-isopentyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide exhibits several significant biological activities:

- Phospholipase C Activation : Similar compounds have been shown to activate phospholipase C (PLC), leading to increased intracellular calcium levels. This mechanism is crucial for various physiological responses, particularly in vascular smooth muscle cells .

- Apoptosis Induction : The compound may stimulate apoptotic pathways through elevated cytoplasmic calcium concentrations. This effect has implications for therapeutic strategies targeting cancer or other conditions where apoptosis is beneficial .

- Vascular Reactivity Modulation : Studies suggest that the compound enhances vascular smooth muscle reactivity by increasing calcium influx from both intra- and extracellular stores. This effect was observed in isolated arterial models pre-treated with lipopolysaccharides (LPS), indicating potential applications in managing septic shock .

Study 1: Vascular Smooth Muscle Reactivity

A study conducted on Wistar rats demonstrated that treatment with a related sulfonamide compound significantly increased the contraction force in isolated tail arteries. The concentration-response curves showed a leftward shift in the presence of the compound compared to controls, indicating heightened vascular reactivity due to enhanced calcium influx .

Study 2: Apoptosis Mechanism

Further investigations into the apoptotic pathways revealed that compounds similar to N-isopentyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide could induce apoptosis through PLC activation and subsequent calcium signaling. This suggests potential utility in developing cancer therapies that exploit these mechanisms .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard protocols for synthesizing N-isopentyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide?

The synthesis of complex benzenesulfonamide derivatives typically involves sequential functionalization of the sulfonamide core. Key steps include:

- Sulfonylation : Reacting the amine group with sulfonyl chlorides under anhydrous conditions.

- Substituent introduction : Alkylation or arylations using catalysts like Pd for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Purification : Column chromatography or recrystallization to isolate the product.

Analytical validation at each stage is critical:- TLC for reaction progress.

- NMR (¹H/¹³C) and mass spectrometry for structural confirmation .

Q. How is the molecular structure of this compound characterized experimentally?

Structural elucidation relies on:

- X-ray crystallography : Determines bond lengths, angles, and stereochemistry.

- Spectroscopic methods :

- ¹H/¹³C NMR to identify proton environments and substituent positions.

- FT-IR for functional group verification (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹).

- Computational modeling : DFT calculations (e.g., Gaussian) to predict electronic properties and optimize geometry .

Q. What experimental designs are used to screen biological activity?

A typical design involves:

- Dose-response studies : Testing across logarithmic concentrations (e.g., 0.001–100 nM) to establish IC₅₀ values.

- Control groups : Negative (vehicle-only) and positive controls (e.g., known inhibitors).

- Assay selection : Enzymatic assays (e.g., fluorescence-based) or cell viability tests (MTT assay).

| Group | Compound | Dose (nM) | Parameter Measured |

|---|---|---|---|

| I | Control | - | Baseline activity |

| II | Test | 0.001 | Enzyme inhibition |

| III | Test | 0.01 | Dose-response curve |

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Temperature control : Low temps (0–5°C) reduce unwanted nucleophilic substitutions.

- Catalyst screening : Pd(PPh₃)₄ for cross-coupling efficiency.

- Inert atmosphere : N₂/Ar prevents oxidation of sensitive intermediates .

Q. How do structural modifications influence pharmacological activity?

Structure-activity relationship (SAR) studies involve:

- Systematic substitution : Replacing isopentyl or methyl groups with bulkier/electron-withdrawing groups.

- Pharmacophore mapping : Identifying critical moieties (e.g., sulfonamide’s hydrogen-bonding ability).

- Computational docking : AutoDock Vina to predict binding affinities to targets (e.g., carbonic anhydrase IX).

For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .

Q. How should contradictory data in biological assays be resolved?

Case study: Discrepancies in perfusion pressure effects (e.g., increased vs. decreased pressure in similar compounds):

- Dose-response validation : Ensure linearity across concentrations.

- Kinetic analysis : Compare time-dependent effects (e.g., transient vs. sustained responses).

- Mechanistic studies : Use calcium channel blockers to test if effects are pathway-specific.

| Group | Compound | Dose (nM) | Perfusion Pressure Change |

|---|---|---|---|

| I | Control | - | 0% |

| II | Derivative A | 0.001 | +15% |

| III | Target Compound | 0.001 | -20% |

Q. What computational tools are used to predict drug-likeness and ADMET properties?

- SwissADME : Predicts bioavailability, logP, and P-glycoprotein substrate potential.

- Molinspiration : Calculates topological polar surface area (TPSA) for blood-brain barrier penetration.

- ADMETlab 2.0 : Evaluates toxicity endpoints (e.g., hERG inhibition).

For sulfonamides, high TPSA (>80 Ų) often correlates with poor membrane permeability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.